Cas no 136580-43-3 (N-(but-3-en-1-yl)hydroxylamine hydrochloride)

N-(but-3-en-1-yl)hydroxylamine hydrochloride is a versatile chemical intermediate used in organic synthesis and pharmaceutical research. Its reactive hydroxylamine and terminal alkene functionalities enable participation in various transformations, including cycloadditions, conjugate additions, and oxime formations. The hydrochloride salt enhances stability and handling, making it suitable for controlled reactions. This compound is particularly valuable in the synthesis of heterocycles and functionalized amines, offering a balance between reactivity and selectivity. Its structural features facilitate applications in medicinal chemistry, where it serves as a precursor for bioactive molecules. The product is typically supplied as a high-purity solid, ensuring consistent performance in synthetic workflows.
N-(but-3-en-1-yl)hydroxylamine hydrochloride structure
136580-43-3 structure
Product Name:N-(but-3-en-1-yl)hydroxylamine hydrochloride
CAS No:136580-43-3
MF:C4H10ClNO
MW:123.581300258636
CID:6104114
PubChem ID:85616005
Update Time:2025-10-16

N-(but-3-en-1-yl)hydroxylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(but-3-en-1-yl)hydroxylamine hydrochloride
    • EN300-19891293
    • 136580-43-3
    • Inchi: 1S/C4H9NO.ClH/c1-2-3-4-5-6;/h2,5-6H,1,3-4H2;1H
    • InChI Key: HGCIBTJATVPDEP-UHFFFAOYSA-N
    • SMILES: C(C=C)CNO.Cl

Computed Properties

  • Exact Mass: 123.0450916g/mol
  • Monoisotopic Mass: 123.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 36.5
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų

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Additional information on N-(but-3-en-1-yl)hydroxylamine hydrochloride

N-(but-3-en-1-yl)hydroxylamine hydrochloride (CAS No. 136580-43-3): A Versatile Chemical Intermediate for Modern Applications

N-(but-3-en-1-yl)hydroxylamine hydrochloride (CAS No. 136580-43-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to as but-3-enyl hydroxylamine HCl, serves as a crucial building block in synthetic chemistry, particularly in the development of novel drug candidates and functional materials. Its unique structure, featuring both a hydroxylamine group and an alkenyl moiety, makes it a valuable intermediate for various chemical transformations.

The growing interest in N-(but-3-en-1-yl)hydroxylamine HCl aligns with current trends in medicinal chemistry, where researchers seek efficient methods for introducing nitrogen-containing functional groups into molecular frameworks. This compound's reactivity profile allows for selective modifications, making it particularly useful in the synthesis of heterocyclic compounds – a class of structures that dominate modern drug discovery efforts. Recent studies highlight its application in creating potential inhibitors for enzymes involved in inflammatory pathways, a hot topic in autoimmune disease research.

From a chemical perspective, N-(but-3-en-1-yl)hydroxylamine hydrochloride demonstrates interesting properties that merit discussion. The hydrochloride salt form enhances its stability and solubility in various reaction media, addressing a common challenge in handling free hydroxylamines. Analytical techniques such as NMR spectroscopy and mass spectrometry confirm its structural integrity, while HPLC analysis ensures purity standards required for pharmaceutical applications. These quality control aspects are increasingly important as regulatory requirements for chemical intermediates become more stringent worldwide.

The synthetic utility of CAS 136580-43-3 extends beyond pharmaceutical applications. Materials science researchers have explored its use in surface modification reactions, where the terminal alkene group enables covalent attachment to various substrates. This has implications for developing advanced coatings and functionalized surfaces – areas experiencing rapid growth due to demands from the electronics and biomedical device industries. The compound's dual functionality allows for sequential reactions, making it a versatile linker in polymer chemistry as well.

Market analysis indicates rising demand for but-3-enyl hydroxylamine hydrochloride, particularly from contract research organizations and academic laboratories focused on method development. Suppliers have responded by offering the compound in various quantities, from milligram-scale for screening purposes to kilogram quantities for process chemistry applications. The global nature of chemical research has created a robust supply chain for this intermediate, with quality documentation including certificates of analysis and material safety data sheets meeting international standards.

Environmental and safety considerations for N-(but-3-en-1-yl)hydroxylamine HCl follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper storage conditions (typically cool, dry environments) maintain its stability over extended periods. Researchers appreciate that this compound enables synthetic routes that may reduce the number of steps compared to alternative approaches, aligning with green chemistry principles by potentially minimizing waste generation – a significant concern in modern chemical manufacturing.

Recent patent literature reveals innovative applications of 136580-43-3 in diverse fields. One notable example includes its use in preparing novel chelating agents for metal ion sequestration, addressing environmental remediation needs. Another emerging application involves its incorporation into photoactive compounds for light-responsive materials, a cutting-edge area in smart material development. These examples demonstrate how this seemingly simple molecule continues to find new roles in advancing technology.

The future outlook for N-(but-3-en-1-yl)hydroxylamine hydrochloride appears promising as research trends continue to favor modular synthetic approaches. Its compatibility with various protection/deprotection strategies makes it particularly valuable in complex molecule assembly. Furthermore, the compound's potential in click chemistry applications – a rapidly expanding field – positions it as a relevant tool for interdisciplinary research spanning chemistry, biology, and materials science.

For researchers considering but-3-enyl hydroxylamine HCl for their projects, several practical aspects warrant attention. Solubility characteristics vary significantly between organic solvents, with DMSO and methanol being common choices for stock solutions. Reaction optimization studies suggest that careful control of pH and temperature often improves yields in transformations involving this reagent. These practical insights, combined with the compound's commercial availability, make it an accessible option for both experienced chemists and those new to hydroxylamine chemistry.

In conclusion, N-(but-3-en-1-yl)hydroxylamine hydrochloride (CAS No. 136580-43-3) represents a valuable addition to the synthetic chemist's toolbox. Its unique combination of functional groups, coupled with growing applications across multiple research domains, ensures its continued relevance in chemical innovation. As synthetic methodologies evolve and new therapeutic targets emerge, this compound will likely play an increasingly important role in facilitating scientific discoveries and technological advancements.

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